Hpse1-IN-2
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Overview
Description
Hpse1-IN-2 is a compound known for its inhibitory effects on the enzyme heparanase-1 (HPSE1). Heparanase-1 is an endo-β-D-glucuronidase enzyme that degrades heparan sulfate, a key component of the extracellular matrix. This degradation plays a significant role in various physiological and pathological processes, including inflammation, cancer metastasis, and tissue remodeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpse1-IN-2 involves a series of chemical reactions. One of the synthetic routes includes the preparation of a tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative. This process involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The production involves precise control of reaction conditions, including temperature, pH, and the use of specific reagents to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Hpse1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound but have different functional groups attached. These derivatives are often used in further research to explore their biological activities .
Scientific Research Applications
Hpse1-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to enzyme inhibition and the development of new inhibitors for therapeutic purposes.
Biology: this compound is used to study the role of heparanase-1 in various biological processes, including cell migration, invasion, and angiogenesis.
Medicine: The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, diabetes, and inflammatory conditions.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting heparanase-1
Mechanism of Action
Hpse1-IN-2 exerts its effects by inhibiting the activity of heparanase-1. Heparanase-1 degrades heparan sulfate, leading to the remodeling of the extracellular matrix and the release of bioactive molecules. By inhibiting heparanase-1, this compound prevents the degradation of heparan sulfate, thereby reducing the associated pathological processes. The molecular targets and pathways involved include the inhibition of heparanase-1 activity and the subsequent reduction in extracellular matrix remodeling .
Comparison with Similar Compounds
Hpse1-IN-2 is unique in its specific inhibition of heparanase-1. Similar compounds include:
Heparanase-2 (HPSE2): A structural homolog of heparanase-1 that lacks enzymatic activity but can inhibit heparanase-1.
Other Heparanase Inhibitors: Various other compounds have been developed to inhibit heparanase-1, but this compound is noted for its potency and selectivity.
This compound stands out due to its high specificity and effectiveness in inhibiting heparanase-1, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N2O6 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
(5S,6R,7R,8S)-7,8-dihydroxy-6-methoxy-2-[2-(3-phenoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C23H24N2O6/c1-30-21-18(23(28)29)25-13-15(24-22(25)20(27)19(21)26)11-10-14-6-5-9-17(12-14)31-16-7-3-2-4-8-16/h2-9,12-13,18-21,26-27H,10-11H2,1H3,(H,28,29)/t18-,19+,20+,21+/m0/s1 |
InChI Key |
QVWJDZKITFFVCA-DOIPELPJSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](C2=NC(=CN2[C@@H]1C(=O)O)CCC3=CC(=CC=C3)OC4=CC=CC=C4)O)O |
Canonical SMILES |
COC1C(C(C2=NC(=CN2C1C(=O)O)CCC3=CC(=CC=C3)OC4=CC=CC=C4)O)O |
Origin of Product |
United States |
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